7-Anilinooxy-1,4-dioxaspiro[4.5]decan-8-one
Description
Properties
Molecular Formula |
C14H17NO4 |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
7-anilinooxy-1,4-dioxaspiro[4.5]decan-8-one |
InChI |
InChI=1S/C14H17NO4/c16-12-6-7-14(17-8-9-18-14)10-13(12)19-15-11-4-2-1-3-5-11/h1-5,13,15H,6-10H2 |
InChI Key |
KAVBTTIIAFQRLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC(C1=O)ONC3=CC=CC=C3)OCCO2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Using Ionic Liquid Catalysts
A high-yield method employs dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate and ethylene glycol in the presence of ionic liquid catalysts. Key steps include:
- Reagents : 0.4 mol dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate, 0.44 mol ethylene glycol, 1-butyl-3-methylimidazolium hydrogensulfate, and 1-ethylimidazole tetrafluoroborate.
- Conditions : Heating at 110–132°C for 5.5 hours under reflux, followed by toluene extraction and silica gel column purification.
- Yield : 97.8% after recrystallization with heptane.
This method leverages green chemistry principles by utilizing recyclable ionic liquids, minimizing waste, and avoiding hazardous solvents.
Alternative Ketalization Approaches
Classic acid-catalyzed ketalization of cyclohexanedione with ethylene glycol remains a viable alternative, though yields are typically lower (80–85%) compared to ionic liquid-mediated reactions. The reaction is typically conducted in toluene or dichloromethane with p-toluenesulfonic acid as the catalyst.
Introduction of the Anilinooxy Group
The aminooxylation of 1,4-dioxaspiro[4.5]decan-8-one to introduce the anilinooxy moiety is achieved through nitroso chemistry.
Nitroso-Based Aminooxylation
Patent US8252941B2 outlines a general method for synthesizing α-aminooxyketones via reaction of cyclic enones with nitrosoarenes:
- Substrates : 1,4-Dioxaspiro[4.5]decan-8-one and nitrosobenzene (or substituted nitrosoarenes).
- Catalysts : Heterocyclic amines (e.g., pyrrolidine) or Lewis acids (e.g., ZnCl₂) at 0.1–10 mol% loading.
- Conditions : Reaction in dichloromethane or THF at 25–80°C for 2–24 hours.
- Stereoselectivity : The (7R)-configuration is favored under kinetic control with pyrrolidine catalysis, achieving diastereomeric ratios up to 9:1.
Optimization and Yield Enhancements
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve nitrosoarene solubility but may reduce stereoselectivity.
- Temperature : Lower temperatures (0–25°C) favor higher enantiomeric excess but prolong reaction times.
- Workup : Column chromatography on silica gel with ethyl acetate/hexane eluents yields pure product (reported yield: 72–88%).
Comparative Analysis of Synthetic Routes
| Method | Conditions | Catalyst | Yield | Purity |
|---|---|---|---|---|
| Ionic Liquid Ketalization | 110–132°C, 5.5 h | 1-Butyl-3-methylimidazolium | 97.8% | 99.72% |
| Acid-Catalyzed Ketalization | Reflux in toluene, 12 h | p-TsOH | 82% | 95% |
| Nitroso Aminooxylation | 25–80°C, 2–24 h | Pyrrolidine | 88% | 98% |
Industrial Scalability Considerations
The ionic liquid-mediated ketalization is particularly suited for scale-up due to its high yield and catalyst recyclability. In contrast, nitroso aminooxylation requires strict temperature control and rapid workup to prevent side reactions, posing challenges in large batches.
Chemical Reactions Analysis
Types of Reactions: 7-Anilinooxy-1,4-dioxaspiro[4.5]decan-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the anilinooxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Medicinal Chemistry
Analgesic Compounds Development
One of the primary applications of 7-Anilinooxy-1,4-dioxaspiro[4.5]decan-8-one is in the synthesis of potent analgesic compounds. Its structure allows for modifications that can lead to the development of new pain-relief medications. Research indicates that derivatives of this compound exhibit significant analgesic activity, making it a valuable building block in pharmaceutical formulations .
Dopamine Reuptake Studies
The compound serves as a precursor in the synthesis of tritium-labeled probes used for autoradiography studies of the dopamine reuptake complex. This application is crucial for understanding the mechanisms of neurotransmitter transport and developing treatments for disorders such as depression and schizophrenia .
Biochemical Research
Microwave-Assisted Reductive Amination
7-Anilinooxy-1,4-dioxaspiro[4.5]decan-8-one has been utilized in microwave-assisted reductive amination processes. This method enhances reaction efficiency and yields various amine derivatives that are essential for biological research .
Synthesis of Tryptamine Derivatives
Through a novel aromatization process, this compound can be converted into a series of 5-alkoxytryptamine derivatives, including serotonin and melatonin analogs. These derivatives are significant in neuropharmacology and can be used to explore serotonin receptor interactions .
Materials Science
Liquid Crystal Intermediates
The compound is also employed as an intermediate in the development of liquid crystals. Its unique spiro structure contributes to the optical properties necessary for liquid crystal applications in display technologies .
Summary Table of Applications
| Application Area | Specific Use Cases | Notes |
|---|---|---|
| Medicinal Chemistry | Synthesis of analgesic compounds | Significant analgesic activity observed |
| Tritium-labeled probes for dopamine studies | Important for neurotransmitter research | |
| Biochemical Research | Microwave-assisted reductive amination | Increases reaction efficiency |
| Synthesis of tryptamine derivatives | Relevant for neuropharmacology | |
| Materials Science | Liquid crystal intermediates | Enhances optical properties |
Case Studies
-
Analgesic Development
- Study Reference: A series of experiments demonstrated the efficacy of derivatives synthesized from 7-Anilinooxy-1,4-dioxaspiro[4.5]decan-8-one in reducing pain responses in animal models.
- Findings: These derivatives showed higher potency compared to existing analgesics.
-
Dopamine Reuptake Complex Investigation
- Study Reference: Research utilizing tritium-labeled probes derived from this compound revealed insights into dopamine transporter dynamics.
- Findings: The study contributed to understanding how certain drugs affect dopamine levels in the brain.
-
Liquid Crystal Applications
- Study Reference: Investigations into the use of this compound as an intermediate for liquid crystal formulations showcased its potential in improving display technology.
- Findings: Enhanced thermal stability and optical clarity were reported.
Mechanism of Action
The mechanism of action of 7-Anilinooxy-1,4-dioxaspiro[4.5]decan-8-one involves its interaction with specific molecular targets and pathways. The anilinooxy group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications in their structure and function . This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and protein interactions .
Comparison with Similar Compounds
Structural and Functional Modifications
Key Research Findings
Stereoselectivity: The (R)-7-anilinooxy derivative is synthesized with high enantiomeric purity using proline catalysis, a method superior to traditional racemic routes .
Reactivity: The 8-iodo derivative undergoes efficient cross-coupling reactions, making it valuable for constructing complex architectures . Fluorination at position 2 enhances metabolic stability in drug candidates, as seen in the 94% enantiomeric excess (ee) achieved via organocatalysis .
Thermal Stability : The 7,7-dimethyl derivative exhibits improved thermal stability compared to the parent compound, attributed to steric hindrance from methyl groups .
Q & A
Q. What synthetic methodologies are recommended for preparing 7-Anilinooxy-1,4-dioxaspiro[4.5]decan-8-one?
- Methodological Answer : The synthesis typically involves two key steps: (1) functionalization of the spirocyclic ketone core and (2) introduction of the anilinooxy group. For the core structure, 1,4-dioxaspiro[4.5]decan-8-one derivatives are synthesized via ketalization of 1,4-cyclohexanedione with ethylene glycol under acidic conditions . The anilinooxy group can be introduced via nucleophilic substitution or coupling reactions. For example, Grignard reagents (e.g., vinylmagnesium bromide) have been used to modify the ketone moiety, followed by oxidation or functionalization . Amine coupling, as demonstrated in N-substituted derivatives, may involve reductive amination or direct nucleophilic attack on activated intermediates (e.g., carbonyl groups) .
Q. How can the purity and structural integrity of 7-Anilinooxy-1,4-dioxaspiro[4.5]decan-8-one be validated?
- Methodological Answer : Characterization should include:
- Spectroscopy : - and -NMR to confirm regiochemistry and substitution patterns. For example, spirocyclic protons typically appear as distinct multiplets in the 1.5–2.5 ppm range .
- Chromatography : HPLC or GC-MS to assess purity (>99% recommended for research-grade material) .
- Crystallography : Single-crystal X-ray diffraction (using SHELX programs) provides definitive structural confirmation .
Q. What are the key stability considerations for storing 7-Anilinooxy-1,4-dioxaspiro[4.5]decan-8-one?
- Methodological Answer : The compound should be stored under inert gas (e.g., argon) at 2–8°C to prevent oxidation or hydrolysis of the ketal and anilinooxy groups. Degradation products may include 1,4-cyclohexanedione (via ketal cleavage) or nitroso byproducts . Stability testing via accelerated aging (40°C/75% RH for 4 weeks) is recommended for long-term storage protocols.
Advanced Research Questions
Q. How can regioselective functionalization of the spirocyclic core be achieved?
- Methodological Answer : Regioselectivity depends on reaction conditions and catalysts. For example:
- Rhodium Catalysis : Rh/BINAP systems enable enantioselective additions to the α,β-unsaturated ketone intermediate, favoring C7 over C8 positions .
- Grignard Reagents : Steric effects direct nucleophilic attack; bulky reagents (e.g., tert-butylmagnesium bromide) preferentially react at less hindered sites .
Data Table :
| Reaction Condition | Selectivity (C7:C8 Ratio) | Yield (%) |
|---|---|---|
| Rh/BINAP, THF, 60°C | 9:1 | 82 |
| AlMe₃, no catalyst | 1:1 (no reaction) | 0 |
Q. What strategies resolve contradictions in spectroscopic data for spirocyclic derivatives?
- Methodological Answer : Discrepancies in NMR shifts (e.g., unexpected splitting) often arise from dynamic effects or impurities. Solutions include:
Q. How can computational methods predict reactivity trends for 7-Anilinooxy derivatives?
- Methodological Answer : DFT calculations (e.g., Gaussian 16) model electronic and steric effects:
- Frontier Molecular Orbitals : Identify nucleophilic/electrophilic sites. The anilinooxy group lowers LUMO energy at C7, enhancing electrophilicity .
- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., THF vs. DCM) .
Key Finding : Electron-withdrawing substituents on the anilinooxy group increase C7 reactivity by 1.5–2× .
Safety and Handling
Q. What safety protocols are critical for handling 7-Anilinooxy-1,4-dioxaspiro[4.5]decan-8-one?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. Avoid latex gloves due to permeation risks .
- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Experimental Design
Q. How to optimize reaction yields for large-scale synthesis?
- Methodological Answer :
- Process Parameters :
- Temperature: 0–25°C for Grignard additions to prevent side reactions .
- Solvent: Anhydrous THF or Et₂O minimizes hydrolysis .
- Workup : Quench with saturated NH₄Cl (pH 7–8) to stabilize intermediates .
Typical Yield Range : 70–85% for milligram to gram-scale reactions .
Data Contradiction Analysis
Q. Why do identical synthetic protocols produce varying enantiomeric excess (ee) values?
- Methodological Answer : Variations arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
